molecular formula C8H12N2O6S B063202 (2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-2-hydroxymethyl-7,9-diaza-1-oxa-spiro[4,5]decane-10-one-8-thione CAS No. 189633-62-3

(2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-2-hydroxymethyl-7,9-diaza-1-oxa-spiro[4,5]decane-10-one-8-thione

Cat. No. B063202
M. Wt: 264.26 g/mol
InChI Key: OEWLGQKSTDZKFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-2-hydroxymethyl-7,9-diaza-1-oxa-spiro[4,5]decane-10-one-8-thione is a useful research compound. Its molecular formula is C8H12N2O6S and its molecular weight is 264.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-2-hydroxymethyl-7,9-diaza-1-oxa-spiro[4,5]decane-10-one-8-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-2-hydroxymethyl-7,9-diaza-1-oxa-spiro[4,5]decane-10-one-8-thione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • A galactopyranose analogue of hydantocidin : This study describes the synthesis of a galactopyranose analogue of the herbicide hydantocidin, which showed no inhibition of various glucosyl or galactosyl transferases, or of α- or β-galactosidases. This compound might serve as an intermediate for generating libraries of compounds of galactose mimics (Brandstetter et al., 1996).

  • Synthesis of some nucleosides derivatives from L-rhamnose with expected biological activity : This paper discusses the production of variously blocked compounds from L-rhamnose, which are useful as indirect β-L-rhamnosyl donors. This method represents a new approach for synthesizing aromatic nucleoside analogues, including the synthesis of a related compound (Ghoneim, 2011).

  • Synthetic Studies on Spirovetivane Phytoalexins : This research involved the synthesis of a key intermediate for the synthesis of spirovetivane sesquiterpenes, which are compounds with potential applications in the field of phytoalexins (Iwata et al., 1988).

  • Synthesis of sulfur-containing spiro compounds : The study focuses on creating novel sulfur-containing spiro compounds with potential applications in various fields (Reddy et al., 1993).

  • 1,3-Dipolar Cycloaddition to Tricarbonyl iron complex : The study demonstrates a 1,3-dipolar cycloaddition reaction yielding a spiro[4.5]decane system, indicating the compound's usefulness in synthetic chemistry (Ong & Chien, 1996).

  • Rhodium(II)-carbenoid C–H insertion reactions : This research shows the preparation of spiro[4.5]decane-α,β′-diones, highlighting the compound's use in organic synthesis and possibly pharmaceutical applications (Aburel et al., 2000).

  • A new strategy for the synthesis of spiro[4,5]decanes : The paper describes a strategy for constructing spiro[4,5]decanes, which is essential in the synthesis of complex organic molecules (Biju & Rao, 1999).

  • Synthesis and characterization of N-acetyl-1-oxa-4-aza-spiro-4,5-decane : This study discusses the synthesis and structure confirmation of a related compound, indicating its potential in chemical synthesis (Ye Fei, 2008).

properties

IUPAC Name

(5S,7R,8R,9S,10R)-8,9,10-trihydroxy-7-(hydroxymethyl)-2-sulfanylidene-6-oxa-1,3-diazaspiro[4.5]decan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O6S/c11-1-2-3(12)4(13)5(14)8(16-2)6(15)9-7(17)10-8/h2-5,11-14H,1H2,(H2,9,10,15,17)/t2-,3+,4+,5-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEWLGQKSTDZKFN-QUHBNMINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C2(O1)C(=O)NC(=S)N2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@]2(O1)C(=O)NC(=S)N2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-2-hydroxymethyl-7,9-diaza-1-oxa-spiro[4,5]decane-10-one-8-thione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-2-hydroxymethyl-7,9-diaza-1-oxa-spiro[4,5]decane-10-one-8-thione
Reactant of Route 2
(2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-2-hydroxymethyl-7,9-diaza-1-oxa-spiro[4,5]decane-10-one-8-thione
Reactant of Route 3
(2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-2-hydroxymethyl-7,9-diaza-1-oxa-spiro[4,5]decane-10-one-8-thione
Reactant of Route 4
(2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-2-hydroxymethyl-7,9-diaza-1-oxa-spiro[4,5]decane-10-one-8-thione
Reactant of Route 5
(2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-2-hydroxymethyl-7,9-diaza-1-oxa-spiro[4,5]decane-10-one-8-thione
Reactant of Route 6
(2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-2-hydroxymethyl-7,9-diaza-1-oxa-spiro[4,5]decane-10-one-8-thione

Citations

For This Compound
1
Citations
E Õsz, E Sós, L Somsák, L Szilágyi, Z Dinya - Tetrahedron, 1997 - Elsevier
Partial hydrolysis of the nitrile moiety in acetylated 1-bromo-glycopyranosyl cyanides 1 and 9 mediated by TiCl 4 gave C-(1-bromo-1-deoxy-glycopyranosyl)formamides 2 and 10 whose …
Number of citations: 52 www.sciencedirect.com

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